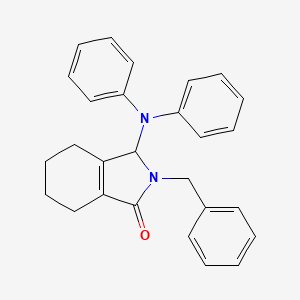
3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H13FN2O4 It is a derivative of benzamide, featuring an ethoxy group, a fluoro group, and a nitro group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the amide bond. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-ethoxy-N-(4-fluoro-3-aminophenyl)benzamide .
Applications De Recherche Scientifique
3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(3-nitrophenyl)-4-fluoro-: Similar structure but lacks the ethoxy group.
4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Formule moléculaire |
C15H13FN2O4 |
|---|---|
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13FN2O4/c1-2-22-12-5-3-4-10(8-12)15(19)17-11-6-7-13(16)14(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
Clé InChI |
PQQOBQDZIAAIFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)

![3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B12454061.png)
![4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide](/img/structure/B12454066.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12454074.png)
![Ethyl 4-[(diethylamino)methyl]-2-({[(diethylamino)methyl]sulfanyl}methyl)-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B12454084.png)


![N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12454095.png)
![potassium;6-nitro-4-phenyl-3-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]quinolin-1-id-2-one](/img/structure/B12454096.png)
![2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12454104.png)

![4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol](/img/structure/B12454132.png)
